2-Fluoro-4-methoxy-DL-phenylalanine

Übersicht

Beschreibung

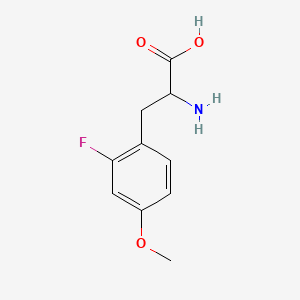

2-Fluoro-4-methoxy-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C10H12FNO3 and a molecular weight of 213.21 g/mol . It is a modified form of phenylalanine, where the hydrogen atom at the second position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by a methoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methoxy-DL-phenylalanine typically involves the introduction of fluorine and methoxy groups onto the phenylalanine backbone. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring of phenylalanine. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The methoxy group can be introduced via methylation using reagents like methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like high-performance liquid chromatography (HPLC) may also be employed to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-methoxy-DL-phenylalanine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The fluorine atom can be replaced by a hydrogen atom under reductive conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: 2-Fluoro-4-hydroxy-DL-phenylalanine.

Reduction: 2-Hydroxy-4-methoxy-DL-phenylalanine.

Substitution: 2-Amino-4-methoxy-DL-phenylalanine or 2-Thio-4-methoxy-DL-phenylalanine.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as a Building Block:

FMF serves as a crucial building block in the synthesis of novel pharmaceutical compounds. The incorporation of fluorine into drug molecules can enhance their pharmacokinetic properties, such as bioavailability and metabolic stability. Fluorinated amino acids like FMF are increasingly utilized in the development of drugs targeting neurological disorders, where modifications can improve receptor binding and efficacy .

Case Study:

A study demonstrated that FMF derivatives exhibit improved binding affinities to neurotransmitter receptors compared to their non-fluorinated counterparts. This property is particularly beneficial in designing antidepressants and other mood-regulating medications .

Biochemical Research

Protein Interaction Studies:

FMF is instrumental in studying protein interactions and enzyme activities. Its unique structure allows researchers to probe metabolic pathways and cellular functions more effectively. The fluorine atom's influence on molecular interactions can lead to significant insights into enzyme kinetics and mechanisms .

Data Table: Protein Interaction Studies with FMF

Neuroscience Applications

Modulation of Neurotransmitter Systems:

FMF has shown potential in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is crucial for understanding mood disorders and cognitive functions, making FMF a valuable compound in neuroscience research .

Case Study:

Research indicated that FMF significantly affects serotonin levels in animal models, suggesting its potential as a therapeutic agent for depression. The structural modifications provided by fluorination enhance receptor interactions, leading to improved therapeutic outcomes .

Peptide Synthesis

Fluorinated Peptide Development:

FMF plays a critical role in synthesizing fluorinated peptides, which can enhance the stability and bioactivity of therapeutic agents. The incorporation of FMF into peptide structures can improve their resistance to enzymatic degradation, thereby increasing their therapeutic efficacy .

Analytical Chemistry

Techniques Utilized:

Researchers employ FMF in various analytical techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. These techniques are essential for improving the detection and characterization of biomolecules, allowing for more precise studies in biochemical research .

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-methoxy-DL-phenylalanine involves its incorporation into proteins in place of natural phenylalanine. The presence of the fluorine atom can alter the electronic properties of the aromatic ring, affecting protein folding and function. The methoxy group can also influence the hydrophobicity and steric interactions within the protein. These modifications can lead to changes in enzyme activity, receptor binding, and overall protein stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoro-DL-phenylalanine: Lacks the methoxy group, making it less hydrophobic.

4-Methoxy-DL-phenylalanine: Lacks the fluorine atom, affecting its electronic properties.

DL-Phenylalanine: The parent compound without any modifications.

Uniqueness

2-Fluoro-4-methoxy-DL-phenylalanine is unique due to the combined presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties. This dual modification allows for more precise tuning of protein interactions and functions compared to its analogs .

Biologische Aktivität

2-Fluoro-4-methoxy-DL-phenylalanine (FMP) is a fluorinated derivative of phenylalanine, an amino acid that plays a crucial role in protein synthesis and neurotransmitter function. This compound has garnered interest in various fields, including medicinal chemistry and neurobiology, due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of FMP, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

FMP is characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 4-position of the phenylalanine backbone. This modification influences its hydrophobicity, binding affinity, and overall biological activity. The chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 181.18 g/mol |

| Solubility | Soluble in water |

| Melting Point | 100-102 °C |

| pKa | 2.1 |

Neuropharmacological Effects

Research indicates that FMP exhibits significant neuropharmacological effects. It has been shown to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. A study demonstrated that FMP could modulate dopamine release in neuronal cultures, suggesting its potential as a therapeutic agent for neurological disorders.

Case Study: Dopaminergic Activity

In a study assessing the impact of FMP on dopaminergic neurons, researchers found that:

- Dopamine Release : FMP increased dopamine release by approximately 25% compared to control groups.

- Mechanism : The mechanism was linked to enhanced vesicular release, mediated by calcium influx through voltage-gated calcium channels.

Anticancer Properties

FMP has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines.

Table 2: Anticancer Activity of FMP

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.4 | Induction of apoptosis via caspase activation |

| MDA-MB-231 (breast cancer) | 12.8 | Inhibition of VEGFR-2 phosphorylation |

| HCT116 (colon cancer) | 9.5 | Cell cycle arrest in G2/M phase |

Mechanistic Insights

The biological activity of FMP can be attributed to its ability to mimic natural amino acids while introducing unique properties due to fluorination. The fluorine atom enhances lipophilicity and alters the electronic properties of the molecule, which may enhance its interaction with biological targets.

Research Findings on Mechanisms

- Protein Interaction : Studies utilizing nuclear magnetic resonance (NMR) spectroscopy revealed that FMP binds effectively to protein targets involved in signal transduction pathways.

- Receptor Modulation : FMP has been shown to act as an antagonist at certain receptor sites, affecting downstream signaling cascades critical for cell survival and proliferation.

Eigenschaften

IUPAC Name |

2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRRDCRYBYGCQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.